
Lansoprazole Sulfone-d4
Overview
Description
Lansoprazole Sulfone-d4 is a deuterium-labeled derivative of Lansoprazole Sulfone. It is an orally active and selective inhibitor of the H+, K±ATPase enzyme, which plays a crucial role in the secretion of gastric acid. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of proton pump inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lansoprazole Sulfone-d4 typically involves the deuterium labeling of Lansoprazole Sulfone. The general preparation of Lansoprazole involves the condensation of 2-mercaptobenzimidazole with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of sodium hydroxide to form Lanso-sulfide. This intermediate is then oxidized using hydrogen peroxide to yield Lansoprazole .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for Lansoprazole, with additional steps for deuterium labeling. The process involves the use of stable isotope-labeled reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms into the final product .
Chemical Reactions Analysis
Types of Reactions
Lansoprazole Sulfone-d4 undergoes various chemical reactions, including:
Oxidation: The conversion of Lanso-sulfide to Lansoprazole involves oxidation with hydrogen peroxide.
Reduction: Although less common, reduction reactions can be used to modify the sulfone group.
Substitution: The initial synthesis involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for the oxidation of Lanso-sulfide to Lansoprazole.
Bases: Sodium hydroxide is used in the condensation reaction to form Lanso-sulfide.
Major Products
The major product formed from these reactions is this compound, with potential by-products including unreacted intermediates and over-oxidized compounds .
Scientific Research Applications
Pharmacological Applications
1.1. Treatment of Acid-Related Disorders
Lansoprazole sulfone-d4 is utilized in the management of several acid-related gastrointestinal disorders, including:
- Duodenal Ulcer
- Gastric Ulcer
- Gastroesophageal Reflux Disease (GERD)
- Zollinger-Ellison Syndrome
A study evaluating the efficacy of lansoprazole in patients with Zollinger-Ellison syndrome demonstrated that it effectively controlled gastric acid hypersecretion with minimal side effects. Patients typically required a daily dose of 60 mg, with adjustments made based on individual responses .
1.2. Cytochrome P450 Activity Assessment
Research indicates that lansoprazole can serve as a novel probe for assessing cytochrome P450 3A activity in human liver tissues. This application is significant for understanding drug metabolism and interactions, particularly in pharmacokinetic studies .
Research Applications
2.1. Analytical Chemistry
This compound is employed in various analytical methodologies, including:
- Quantification in Biological Samples : A rapid resolution liquid chromatography-electrospray tandem mass spectrometry method was developed to quantify lansoprazole in human plasma, facilitating bioequivalence studies .
- Stability Studies : Its stable isotope nature allows for detailed stability assessments in formulations, enhancing the understanding of drug behavior under varying conditions.
2.2. Drug Development
The compound is integral to drug formulation and development processes, particularly in creating oral delivery systems that are effective for pediatric and geriatric populations .
Mechanistic Studies
This compound aids in elucidating the mechanisms underlying various biological processes:
- Cell Signaling Pathways : It has been shown to influence pathways related to apoptosis, autophagy, and inflammation, making it valuable for studies on cancer biology and immune response .
- Epigenetic Research : The compound's interactions with epigenetic modifiers provide insights into gene regulation mechanisms, which are pivotal in cancer research and therapeutic development .
Data Table: Key Applications of this compound
Case Studies
Case Study 1: Efficacy in Zollinger-Ellison Syndrome
A prospective study involving 20 patients demonstrated that lansoprazole effectively controlled acid hypersecretion with a high tolerance rate among participants. Adjustments to dosing were made based on individual needs, highlighting its adaptability as a treatment option .
Case Study 2: Cytochrome P450 Activity
In another study focused on drug metabolism, lansoprazole was utilized to evaluate CYP 3A activity across different liver samples, providing critical data on interindividual variability in drug response and metabolism .
Mechanism of Action
Lansoprazole Sulfone-d4 exerts its effects by inhibiting the H+, K±ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid secretion, promoting the healing of ulcers and reducing symptoms of acid-related disorders .
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: The parent compound, also a proton pump inhibitor, but without deuterium labeling.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Pantoprazole: Similar to Lansoprazole but with variations in its pharmacokinetic profile and chemical structure.
Uniqueness
Lansoprazole Sulfone-d4 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research settings where understanding the detailed behavior of the compound in biological systems is crucial .
Biological Activity
Lansoprazole Sulfone-d4 is a deuterated derivative of Lansoprazole, a well-known proton pump inhibitor (PPI) used primarily for the treatment of gastric acid-related disorders. The deuteration enhances its pharmacokinetic properties, making it a valuable tool in scientific research, particularly in studying the metabolic pathways and biological activities associated with proton pump inhibitors.
Chemical and Physical Properties
- Chemical Name : this compound
- CAS Number : 1216682-38-0
- Molecular Formula : C16H10D4F3N3OS
- Molar Mass : 357.39 g/mol
- Appearance : White to off-white solid
- Melting Point : 145-147°C
- Solubility : Slightly soluble in DMSO and methanol
This compound functions primarily as an inhibitor of the H+, K+-ATPase enzyme located in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, which is crucial for managing conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.
Biochemical Pathways
The metabolism of Lansoprazole involves:
- 5-Hydroxylation : Catalyzed predominantly by CYP2C19.
- Sulfoxidation : Primarily facilitated by CYP3A4, leading to the formation of Lansoprazole Sulfone.
Biological Activity and Efficacy
This compound exhibits notable biological activities:
- Proton Pump Inhibition : It has demonstrated IC50 values of 0.59 µM intracellularly and 0.46 µM in broth against Mycobacterium tuberculosis, indicating its potential as an anti-tuberculosis agent .
- Gastric Acid Secretion Control : In clinical studies, Lansoprazole has been effective in controlling gastric acid hypersecretion, particularly in patients with Zollinger-Ellison syndrome .
Case Study 1: Efficacy in Zollinger-Ellison Syndrome
A study involving patients with Zollinger-Ellison syndrome found that Lansoprazole effectively controlled gastric acid secretion. Most patients required only once-daily dosing, highlighting its long duration of action and safety profile .
Case Study 2: Metabolic Pathway Analysis
Research has indicated that Lansoprazole can serve as a probe for assessing CYP3A activity in human liver microsomes. This study provided insights into the metabolic interactions of Lansoprazole and its derivatives, including this compound .
Summary of Findings
Property | Value |
---|---|
IC50 (Intracellular) | 0.59 µM |
IC50 (In Broth) | 0.46 µM |
Target Enzyme | H+, K+-ATPase |
Clinical Applications | GERD, Peptic Ulcers, TB |
Safety Profile | Well-tolerated; no significant side effects reported |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Lansoprazole Sulfone-d4 and its metabolites in biological matrices?
- Methodology : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Use a Diamonsil C18 column (5 μm, 150 × 2.1 mm) with a mobile phase of acetonitrile-0.1% formic acid and 2 mmol·L⁻¹ ammonium acetate (43:57, v/v) at 0.3 mL/min flow rate. Electrospray ionization in positive mode with multiple reaction monitoring (MRM) is critical for specificity. For this compound, target transitions include m/z 383.9→115.9 .
- Validation : Ensure inter- and intra-assay coefficients of variation (CVs) <10% and recovery rates >90% across low, medium, and high concentrations (e.g., 24.80–4960.00 ng/mL for this compound) .
Q. How should sample preparation be optimized to minimize matrix effects in pharmacokinetic studies?
- Approach : Use acetonitrile precipitation for plasma protein removal. Include an internal standard (e.g., omeprazole) to correct for variability. Centrifuge samples at 4°C and store at –80°C post-collection to prevent degradation .
- Troubleshooting : Validate recovery rates using spiked plasma samples. For this compound, absolute recoveries should exceed 90% with ≤5% variability between replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic parameters of this compound across studies?
- Analysis Framework :
Compare methodologies (e.g., extraction techniques, instrument calibration).
Assess population differences (e.g., species, genetic polymorphisms in CYP2C19).
Use ANOVA followed by Duncan’s multiple comparison test (p < 0.05) to evaluate statistical significance .
- Case Study : In rat plasma, caffeine co-administration altered this compound clearance rates, highlighting the need to control for drug-drug interactions .
Q. What experimental design considerations are critical for studying this compound’s metabolic stability in vitro?
- Key Parameters :
- Incubation Conditions : Use liver microsomes (human/rat) with NADPH-regenerating systems at 37°C.
- Time Points : Collect samples at 0, 5, 15, 30, and 60 minutes to track metabolite formation.
- Data Normalization : Express results as % remaining parent compound vs. time, using nonlinear regression for half-life calculation .
Q. How can researchers validate the specificity of this compound assays in the presence of structurally similar metabolites?
- Strategies :
- Perform chromatographic separation optimization (e.g., gradient elution).
- Use MRM transitions unique to each analyte (e.g., m/z 368.0→163.9 for Lansoprazole, m/z 383.9→115.9 for Sulfone-d4).
- Conduct cross-reactivity tests with metabolites like 5-hydroxylansoprazole .
Q. Methodological Best Practices
Q. What statistical tools are recommended for pharmacokinetic data analysis?
- Software : DAS 2.0 for non-compartmental analysis (e.g., AUC, Cmax, t1/2). Use SPSS 13.0 for ANOVA and post-hoc tests .
- Reporting : Include tables with mean ± SD, CVs, and p-values. Follow journal guidelines for table formatting (e.g., Roman numerals, footnotes) .
Q. How to address ethical and data integrity challenges in human pharmacokinetic studies?
- Compliance :
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMJMCGRSSSSDJ-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662054 | |
Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184999-77-6 | |
Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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